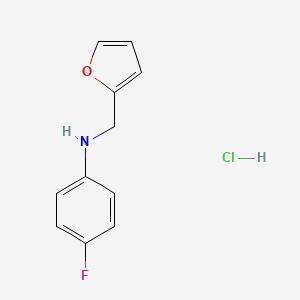

N-(4-fluorophenyl)-N-(2-furylmethyl)amine hydrochloride

Description

Chemical Structure: The compound N-(4-fluorophenyl)-N-(2-furylmethyl)amine hydrochloride consists of a secondary amine core bonded to two substituents: a 4-fluorophenyl group (C₆H₄F) and a 2-furylmethyl group (CH₂-C₄H₃O). The hydrochloride salt enhances solubility and stability. Molecular Formula: Derived as C₁₁H₁₂ClFNO (neutral amine: C₁₁H₁₁FNO + HCl). Molecular Weight: ~228.45 g/mol (calculated). Key Features:

- Fluorine substituent: Enhances lipophilicity and metabolic stability.

This compound is hypothesized to interact with sigma receptors based on structural similarities to fluorophenyl-containing ligands discussed in neuropharmacological studies .

Properties

IUPAC Name |

4-fluoro-N-(furan-2-ylmethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO.ClH/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11;/h1-7,13H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZIOLGTLVVSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-(2-furylmethyl)amine hydrochloride typically involves the reaction of 4-fluoroaniline with 2-furylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound would involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-(2-furylmethyl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination.

Major Products Formed

Oxidation: N-(4-fluorophenyl)-N-(2-furylmethyl)amine N-oxide.

Reduction: N-(4-fluorophenyl)-N-(2-furylmethyl)amine.

Substitution: 4-bromo-N-(4-fluorophenyl)-N-(2-furylmethyl)amine.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-fluorophenyl)-N-(2-furylmethyl)amine hydrochloride exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have demonstrated that derivatives of this compound can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. By inhibiting IDO, these compounds can enhance anti-tumor immunity and potentially improve the efficacy of cancer immunotherapies .

Inhibition of Nucleoside Transporters

The compound has been evaluated for its role as an inhibitor of equilibrative nucleoside transporters (ENTs), which are vital for nucleotide synthesis and regulation of cellular adenosine levels. Specific analogues have shown selectivity towards ENT2 over ENT1, suggesting a targeted approach for modulating nucleoside transport in cancer and other diseases . This selectivity can lead to reduced side effects compared to less selective inhibitors.

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications that can lead to the synthesis of more complex molecules with desirable pharmacological properties. The presence of both fluorine and furan moieties enhances its reactivity, making it suitable for further functionalization through nucleophilic substitution reactions .

Case Study: Anticancer Properties

A study published in Frontiers in Pharmacology explored the effects of various analogues of N-(4-fluorophenyl)-N-(2-furylmethyl)amine on cancer cell lines. The results indicated that certain modifications to the fluorophenyl group significantly enhanced anticancer activity by increasing apoptosis in cancer cells while sparing normal cells. This highlights the potential for developing targeted therapies based on this compound .

| Compound | Modification | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | No modification | 15 | Non-selective |

| Compound B | Chlorine addition | 5 | ENT2 selective |

| Compound C | Methyl addition | 10 | ENT1 selective |

Case Study: Nucleoside Transport Inhibition

In another investigation, researchers assessed the ability of this compound to inhibit nucleoside uptake in transfected cell lines. The findings revealed that specific structural features were critical for maintaining inhibitory activity against ENTs, providing insights into the design of new inhibitors with improved selectivity and potency .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-(2-furylmethyl)amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

N-(4-chlorophenyl)maleimide

- Molecular Formula: C₁₀H₇ClNO₂.

- Molecular Weight : 220.62 g/mol.

- Activity: Inhibits monoacylglycerol lipase (MGL) with IC₅₀ = 7.24 μM .

- Comparison: Replacement of fluorine with chlorine shows negligible impact on inhibitory potency (IC₅₀: 5.18 μM for fluorophenyl vs. 7.24 μM for chlorophenyl). Halogen size (F vs.

2-(4-Fluorophenyl)propan-2-amine Hydrochloride

Heterocyclic Analogues

(2-Furylmethyl)(3-thienylmethyl)amine Hydrochloride

- Key Feature : Replaces the 4-fluorophenyl group with a 3-thienylmethyl moiety.

- Comparison :

Sarizotan Hydrochloride

Biological Activity

N-(4-fluorophenyl)-N-(2-furylmethyl)amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorophenyl group and a furylmethyl moiety. The incorporation of fluorine is known to enhance the metabolic stability and lipophilicity of organic compounds, which can influence their biological activity. The molecular formula is , with a molecular weight of approximately 221.66 g/mol .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Amine : The initial step includes the reaction between 4-fluoroaniline and 2-furylmethyl chloride.

- Hydrochloride Salt Formation : The amine product is then treated with hydrochloric acid to yield the hydrochloride salt.

The synthetic route allows for variations that can yield different derivatives for specific applications in drug development .

The biological activity of this compound may involve interaction with various molecular targets, including enzymes and receptors. Although specific targets are yet to be fully elucidated, preliminary studies suggest that it may modulate biochemical pathways related to cell growth and apoptosis .

Anticancer Activity

Research has indicated that compounds structurally similar to N-(4-fluorophenyl)-N-(2-furylmethyl)amine exhibit potential anticancer properties. For instance, studies on fluorinated derivatives have shown activity against various cancer cell lines, including breast and colon cancer cells, with low micromolar growth inhibitory concentrations (GI50 values) .

Table 1: Anticancer Activity Data

| Compound Name | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| Fluorinated Isoflavones | MDA-MB-468 (Breast) | < 10 | |

| Fluorinated Isoflavones | HT29 (Colon) | < 15 | |

| N-(4-fluorophenyl)-N-(2-furylmethyl)amine | Various | TBD |

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for antimicrobial activity. Initial findings suggest that it may possess inhibitory effects against certain bacterial strains, although further studies are required to confirm these effects and understand the underlying mechanisms.

Case Studies

Several case studies have highlighted the potential of compounds similar to N-(4-fluorophenyl)-N-(2-furylmethyl)amine in clinical settings:

- Case Study 1 : A study on a related compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications in the structure could lead to enhanced therapeutic efficacy against specific cancers .

- Case Study 2 : Another investigation focused on the pharmacokinetics of fluorinated compounds, revealing improved bioavailability and metabolic stability compared to non-fluorinated analogs .

Q & A

Q. What established synthetic routes are available for N-(4-fluorophenyl)-N-(2-furylmethyl)amine hydrochloride, and how is reaction progress monitored?

The compound is synthesized via hydrogenation of intermediates using palladium on carbon (Pd/C) as a catalyst under 30–40 psi hydrogen pressure in ethanol. Reaction progress is monitored by thin-layer chromatography (TLC) on silica gel to track intermediate consumption. Post-reaction, the catalyst is removed by filtration, and the solvent is evaporated under vacuum to isolate the product .

Q. Which spectroscopic methods are critical for confirming the molecular structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential for verifying proton environments and carbon frameworks. Infrared (IR) spectroscopy identifies functional groups like the amine hydrochloride moiety. Mass spectrometry (MS) confirms molecular weight, while single-crystal X-ray diffraction resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···O) in the solid state .

Advanced Research Questions

Q. How can hydrogenation conditions be optimized to enhance yield and purity of this compound?

Optimization involves adjusting catalyst loading (5–10% Pd/C), hydrogen pressure (30–50 psi), and reaction time. TLC intervals ensure reaction completion. Post-hydrogenation, solvent removal under reduced pressure and recrystallization (e.g., ethanol/water mixtures) improve purity. Design of experiments (DoE) can systematically evaluate parameter interactions .

Q. What methodologies are recommended for identifying and quantifying impurities in synthesized batches of this compound?

High-performance liquid chromatography (HPLC) with UV detection is standard, using impurity reference standards (e.g., Citalopram Hydrochloride Impurity G) for calibration. Spiked samples validate accuracy, while LC-MS/MS characterizes unknown impurities. Thresholds for total impurities (e.g., ≤0.5%) should align with ICH guidelines .

Q. How can researchers resolve inconsistencies in reaction yields during scale-up synthesis?

Investigate catalyst deactivation (e.g., moisture or sulfur poisoning of Pd/C), solvent purity, and intermediate stability. Alternative reducing agents (e.g., ammonium formate) or solvent systems (DMF/ethanol mixtures) may improve efficiency. Kinetic studies under varying temperatures and pressures can identify rate-limiting steps .

Q. What strategies are effective for analyzing intermolecular interactions and crystal packing in this compound?

Single-crystal X-ray diffraction reveals hydrogen-bonding networks (e.g., N–H···O) and π-π stacking. Computational modeling (DFT or molecular dynamics) predicts thermodynamic stability, while differential scanning calorimetry (DSC) assesses phase transitions. Comparative studies with analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) highlight structural influences on packing .

Q. How can stability studies under varied pH and temperature conditions inform storage protocols?

Accelerated stability testing (40°C/75% RH) over 1–3 months, monitored via HPLC, identifies degradation products (e.g., hydrolysis of the amine group). Buffered solutions (pH 1–13) assess pH sensitivity. Lyophilization or inert-atmosphere storage may mitigate hygroscopicity and oxidative degradation .

Methodological Considerations

- Synthetic Reproducibility : Ensure consistent reagent quality (e.g., anhydrous ethanol) and catalyst activation (pre-reduction of Pd/C).

- Analytical Validation : Cross-validate NMR and X-ray data with computational tools (e.g., Cambridge Structural Database) to confirm structural assignments.

- Impurity Profiling : Use orthogonal techniques (HPLC, LC-MS) to differentiate process-related impurities from degradation products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.